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molecular formula C9H7F2N B1403102 4-(1,1-Difluoroethyl)benzonitrile CAS No. 55805-05-5

4-(1,1-Difluoroethyl)benzonitrile

Cat. No. B1403102
M. Wt: 167.15 g/mol
InChI Key: UNMRXWBCQGIBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04173706

Procedure details

5 gm of p-CH3CF2C6H4CN, 200 ml of an aqueous solution of H2O2 at 3% and 10 ml of an aqueous solution of NaOH at 25% were reacted at 60° C. during 4 hours. A white precipitate was progressively formed. The reaction medium was then cooled, filtered, washed with water and dried under vacuum. 5.5 gm of ##STR45## were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[CH:10]=[CH:9][C:8]([C:11]#[N:12])=[CH:7][CH:6]=1)([F:4])[F:3].[OH:13]O.[OH-].[Na+]>>[F:4][C:2]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([NH2:12])=[O:13])=[CH:7][CH:6]=1)([F:3])[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(F)(F)C1=CC=C(C=C1)C#N
Name
aqueous solution
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
aqueous solution
Quantity
10 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate was progressively formed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium was then cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
5.5 gm of ##STR45## were obtained

Outcomes

Product
Name
Type
Smiles
FC(C)(F)C1=CC=C(C(=O)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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